Sennoside B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmaceutical Biology

Application: Sennoside B is used in the determination of total sennosides in Senna leaflets, pods, and tablets .

Method of Application: A two-dimensional quantitative nuclear magnetic resonance (qNMR) method was established for the determination of sennosides . This method uses band-selective heteronuclear single quantum coherence (HSQC) and the cross correlations of the characteristic 10–10’ bonds .

Results: The method was able to quantify the total amount of the value-determining dianthranoids in five minutes . The validation of the method revealed excellent accuracy (recovery rates of 98.5 to 103%), precision (RSD values of 3.1%), and repeatability (2.2%) .

Medicine

Application: Sennoside B is used as a medication to treat constipation and empty the large intestine before surgery .

Method of Application: The medication is taken by mouth or via the rectum . It typically begins working in minutes when given by rectum and within twelve hours when given by mouth .

Results: Sennoside B is a weaker laxative than bisacodyl or castor oil . It has been found effective in inhibiting the ribonuclease h (rnase h) activity of human immunodeficiency virus (hiv) reverse transcriptase .

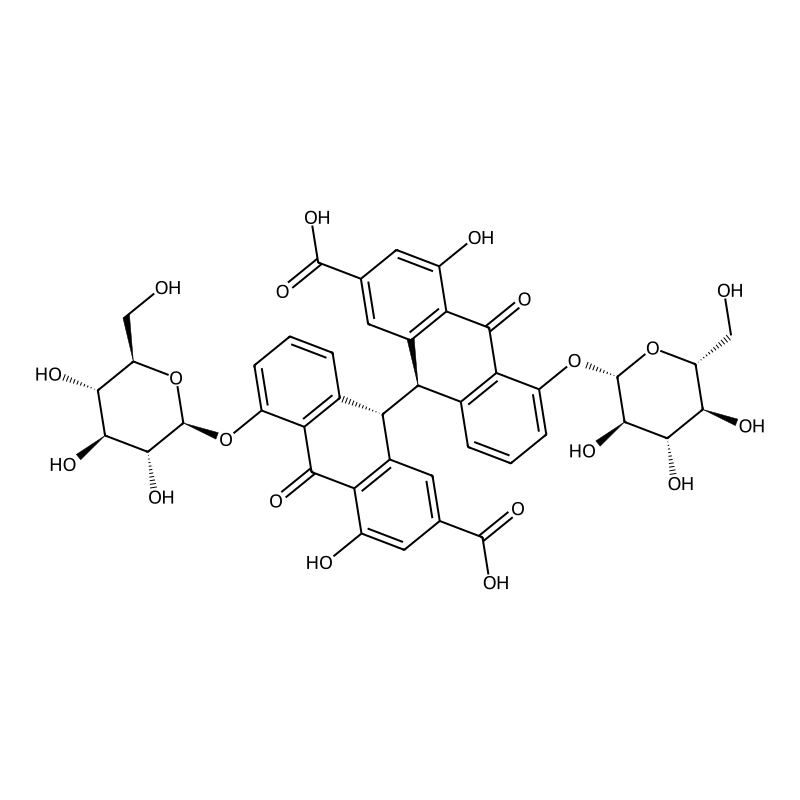

Sennoside B is a natural compound primarily derived from the Senna plant, specifically from species such as Cassia angustifolia and Cassia acutifolia. It belongs to a class of compounds known as anthraquinone glycosides, which are recognized for their laxative properties. The chemical formula for Sennoside B is , and it has a molecular weight of approximately 862.746 g/mol . Sennoside B is often used in herbal remedies for constipation due to its ability to stimulate bowel movements.

- As mentioned earlier, Sennoside B acts as a laxative by stimulating fluid secretion in the colon.

- The exact mechanism is still being elucidated, but it likely involves inhibiting the reabsorption of electrolytes and water in the colon [].

- This increased fluid content in the stool facilitates bowel movements [].

- Sennoside B is generally considered safe for short-term use as a laxative when taken at recommended doses [].

- However, overuse or high doses can lead to side effects like abdominal cramps, diarrhea, and electrolyte imbalance [].

- Senna can also interact with certain medications, so it's crucial to consult with a healthcare professional before use [].

Sennoside B undergoes various metabolic transformations in the human body. Upon ingestion, it is metabolized by gut bacteria into sennidins A and B, which are further converted into rheinanthrone, the active metabolite responsible for its laxative effects. This process involves the action of beta-glucosidase enzymes produced by gut microbiota . The metabolic pathway can be summarized as follows:

- Sennoside B → Sennidin B (via gut bacteria)

- Sennidin B → Rheinanthrone (further metabolism)

The mechanism by which rheinanthrone induces laxation involves increasing cyclooxygenase-2 expression in macrophages, leading to elevated levels of prostaglandin E2, which reduces water reabsorption in the intestines .

Sennoside B exhibits significant biological activity primarily as a laxative. Its mechanism of action includes:

- Stimulation of Peristalsis: Enhances intestinal motility, promoting bowel movements.

- Inhibition of Water Reabsorption: Decreases the expression of aquaporin 3 in intestinal epithelial cells, thereby increasing fecal water content .

- Gastroprotective Effects: Some studies suggest that Sennoside B may inhibit H+/K+-ATPase activity, contributing to its gastroprotective properties .

Adverse effects can include abdominal cramping, diarrhea, and changes in urine color (reddish-brown), which are generally harmless but should be monitored .

Sennoside B can be synthesized through various methods, including:

- Natural Extraction: Obtained from Senna leaves through solvent extraction methods using ethanol or water.

- Chemical Synthesis: Laboratory synthesis has been explored but is less common due to the complexity of the compound's structure.

The natural extraction process typically involves drying the plant material, followed by maceration and extraction with appropriate solvents to isolate Sennoside B .

Sennoside B has several applications:

- Laxative: Primarily used in over-the-counter laxatives for treating constipation.

- Herbal Medicine: Incorporated into various herbal formulations aimed at digestive health.

- Research: Studied for its potential gastroprotective effects and other pharmacological activities .

Sennoside B may interact with various medications and substances:

- Anticoagulants: May enhance the effects of blood thinners due to increased gastrointestinal motility.

- Diuretics: Potentially exacerbates electrolyte imbalances when used concurrently.

- Other Laxatives: Caution is advised when combined with other laxatives to avoid excessive bowel stimulation .

It is essential for individuals taking Sennoside B to consult healthcare providers regarding potential interactions with other medications.

Several compounds share structural and functional similarities with Sennoside B. Here are some notable examples:

| Compound Name | Chemical Formula | Key Properties |

|---|---|---|

| Sennoside A | Similar laxative effects; often studied alongside Sennoside B. | |

| Rhein | Active metabolite of Sennosides; exhibits anti-inflammatory properties. | |

| Aloe-emodin | Found in aloe vera; also acts as a laxative and has anti-cancer properties. | |

| Chrysophanol | Another anthraquinone derivative with laxative effects. |

Uniqueness of Sennoside B

Sennoside B is unique due to its specific metabolic pathway leading to rheinanthrone, which distinguishes it from similar compounds that may not share this metabolic route or exhibit the same degree of efficacy as a laxative. Its dual role in both stimulating bowel movements and potentially offering gastroprotective benefits further sets it apart from other anthraquinone glycosides.

High-Performance Liquid Chromatography represents the most extensively utilized analytical methodology for the quantification and profiling of sennoside B [1] [2]. The foundation of HPLC analysis for sennoside B relies on reversed-phase chromatography using octadecylsilyl (C18) stationary phases, which provide optimal separation and retention characteristics for this dianthrone glycoside compound [3] [4].

Column Selection and Optimization

The selection of appropriate chromatographic columns is critical for achieving reliable separation of sennoside B from other co-occurring sennosides and matrix components. Various C18 columns have been successfully employed, including Hypersil C18 (250 × 4.6 mm, 5 μm), TSKgel ODS-80TS (4.6 × 150 mm, 5 μm), and Spherisorb C18 (250 × 4.6 mm, 10 μm) configurations [5] [4] [6]. The particle size significantly influences separation efficiency, with 5 μm particles providing optimal balance between resolution and analysis time [7].

Ultra-High-Performance Liquid Chromatography (UHPLC) techniques have demonstrated superior performance characteristics compared to conventional HPLC methods. Research has established optimal chromatographic parameters including column temperature of 30°C and flow rate of 0.20 mL/min for UHPLC analysis of sennoside B [7]. These conditions provide enhanced peak purity and stability compared to traditional HPLC approaches.

Mobile Phase Composition and Optimization

The mobile phase composition plays a fundamental role in achieving adequate separation and peak shape for sennoside B analysis. The most commonly employed mobile phase systems consist of water-acetonitrile-phosphoric acid combinations in ratios of 800:200:1 (v/v/v) [4]. Alternative systems utilize acetate buffer (pH 6.0) with acetonitrile in 70:30 proportions, providing excellent resolution between sennoside A and sennoside B with analysis times of approximately 14 minutes [5].

Ion-pair chromatography has been successfully implemented using tetraheptylammonium bromide as the ion-pairing agent. This approach employs acetate buffer (pH 6.0) and acetonitrile mobile phases, achieving complete separation of sennosides A and B from other constituents within 14 minutes [5]. The ion-pair methodology demonstrates particular effectiveness for complex sample matrices where conventional reversed-phase chromatography may exhibit insufficient selectivity.

Gradient elution programs have been developed for comprehensive sennoside profiling. These systems typically begin with 7% acetonitrile, increasing to 13% over 6 minutes, followed by a rapid increase to 100% acetonitrile for column washing [8]. This gradient approach ensures complete elution of all sennoside components while maintaining short analysis times.

Detection and Quantification Parameters

Ultraviolet detection at 380 nm represents the standard detection wavelength for sennoside B quantification [3] [4]. This wavelength corresponds to the maximum absorption of the anthraquinone chromophore present in sennoside B structure [9]. Alternative detection wavelengths including 340 nm and 360 nm have been employed with comparable sensitivity and selectivity [6] [10].

Flow rates between 0.8 and 1.2 mL/min provide optimal peak shape and resolution for sennoside B analysis [4] [10]. Column temperatures ranging from 40 to 50°C enhance peak symmetry and reduce analysis time [5] [11]. Injection volumes typically range from 10 to 20 μL, depending on sample concentration and detection sensitivity requirements [3] [4].

Method Development and System Suitability

System suitability testing represents a critical component of HPLC method validation for sennoside B analysis. Key requirements include sennoside B and sennoside A elution in proper order, resolution greater than 15 between these compounds, theoretical plate numbers exceeding 8000 for sennoside A, and relative standard deviation of peak areas below 1.5% for replicate injections [10].

Solid-phase extraction (SPE) pre-treatment has been integrated with HPLC analysis to enhance selectivity and reduce matrix interference. Oasis MAX cartridges, possessing strong anion-exchange and reversed-phase properties, have demonstrated effectiveness for sennoside B purification from complex botanical matrices [3]. This approach involves sample dissolution in methanol-sodium bicarbonate solutions, followed by washing with acidified methanol and elution with methanol-water-formic acid mixtures.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry techniques provide superior selectivity and sensitivity for sennoside B quantification compared to conventional HPLC methods [12] [13] [14]. The integration of mass spectrometric detection enables definitive structural confirmation and quantification at trace levels, making LC-MS/MS particularly valuable for pharmacokinetic studies and complex matrix analysis.

Ionization Strategies and Mass Spectrometric Parameters

Electrospray ionization (ESI) in negative ion mode represents the preferred ionization technique for sennoside B analysis [13] [15] [14]. Under negative ionization conditions, sennoside B readily forms the deprotonated molecular ion [M-H]⁻ at m/z 861.2 [16]. This ionization approach provides enhanced sensitivity and reduced matrix effects compared to positive ionization modes.

Multiple reaction monitoring (MRM) transitions have been optimized for sennoside B quantification. The primary transition involves fragmentation of the precursor ion at m/z 861.2 to product ions at m/z 699.2 and 537.1 [15] [14]. These fragmentation patterns correspond to sequential loss of glucose moieties from the sennoside B molecular structure. Collision energies between 25 and 40 eV provide optimal fragmentation efficiency for these transitions [13] [15].

Quadrupole time-of-flight mass spectrometry (Q-TOF-MS) has been employed for comprehensive metabolic profiling of sennoside B. This approach enables accurate mass determination with mass resolution exceeding 20,000 full width at half maximum, facilitating structural elucidation of metabolites and degradation products [14]. The high mass accuracy capabilities of Q-TOF systems support molecular formula determination and structural confirmation of unknown compounds.

Chromatographic Conditions for LC-MS/MS

Ultra-Performance Liquid Chromatography (UPLC) columns with sub-2 μm particle sizes provide optimal separation efficiency for LC-MS/MS applications. C18 columns with dimensions of 2.1 × 50 mm and 1.8 μm particle size have demonstrated excellent performance for sennoside B analysis [15]. These columns enable rapid analysis with improved peak capacity and reduced solvent consumption.

Mobile phase systems for LC-MS/MS analysis utilize volatile buffer systems compatible with electrospray ionization. Ammonium formate buffers at concentrations of 2 mmol/L in combination with methanol provide excellent ionization efficiency and peak shape [13]. Formic acid at 0.1% concentration serves as an alternative acidic modifier, enhancing protonation efficiency in positive ion mode applications [15].

Gradient elution programs for LC-MS/MS typically employ rapid gradients to minimize analysis time while maintaining chromatographic resolution. Initial mobile phase conditions of 10% organic modifier, increasing to 90% over 8 minutes, provide adequate separation of sennoside B from matrix components [15]. Post-run column equilibration periods of 3-5 minutes ensure reproducible retention times for subsequent injections.

Validation Parameters and Performance Characteristics

LC-MS/MS methods for sennoside B demonstrate exceptional analytical performance with limits of detection ranging from 0.2 to 5.0 ng/mL [12] [15] [14]. These sensitivity levels represent significant improvements compared to conventional HPLC methods, enabling quantification in biological matrices and low-concentration samples.

Linearity ranges for LC-MS/MS methods typically span 2-3 orders of magnitude, from 0.98 to 62.5 μg/mL, with correlation coefficients exceeding 0.999 [15]. These wide linear ranges accommodate diverse sample types and concentration levels without requiring extensive sample dilution or concentration procedures.

Matrix effects evaluation represents a critical component of LC-MS/MS method validation. Extraction recovery values between 85.80% and 103.80% have been reported for sennoside B in various biological matrices [14]. Matrix effect assessments typically demonstrate minimal ionization suppression or enhancement, confirming method robustness across different sample types.

Metabolite Identification and Structural Characterization

LC-MS/MS techniques enable comprehensive metabolic profiling of sennoside B transformation products. Fourteen distinct metabolites have been structurally identified using UPLC-Q-TOF-MS analysis of biological samples [14]. These metabolites result from hydrolysis reactions, aglycone formation, and extensive conjugation processes.

The primary metabolic pathway involves hydrolysis of the glycosidic bonds, yielding rhein-type anthrone compounds. Secondary metabolic transformations include sulfation and glucuronidation conjugation reactions, producing metabolites with enhanced water solubility and altered pharmacological activity [14]. High-resolution mass spectrometry provides definitive structural confirmation through accurate mass determination and fragmentation pattern analysis.

Two-Dimensional Quantitative Nuclear Magnetic Resonance (qNMR) Strategies

Two-dimensional quantitative Nuclear Magnetic Resonance spectroscopy represents an innovative analytical approach for sennoside B quantification that offers unique advantages in structural specificity and stability indication [17] [18] [19]. This methodology exploits the characteristic 10-10' bonds linking two anthrone glycoside molecules, providing unambiguous identification and quantification of dianthrone glycosides.

Methodological Principles and Spectroscopic Parameters

The foundation of two-dimensional qNMR for sennoside B analysis relies on band-selective Heteronuclear Single Quantum Coherence (bs-HSQC) spectroscopy [17] [18]. This technique enables selective detection of carbon-hydrogen correlations corresponding to specific structural features within the sennoside B molecule. The method utilizes the characteristic chemical shift positions of the bridging carbons (C-10 and C-10') at approximately 54 ppm in the ¹³C dimension and corresponding proton signals at 5 ppm in the ¹H dimension [19].

Dimethyl sulfoxide-d₆ (DMSO-d₆) serves as the optimal solvent system for two-dimensional qNMR analysis of sennoside B [17]. This solvent provides excellent dissolution properties for sennoside compounds while maintaining chemical shift dispersion necessary for accurate integration. The deuterated solvent minimizes interference with analyte signals and provides stable internal reference standards.

Coupling constants of 163 Hz have been determined for the carbon-hydrogen correlations of interest, enabling optimization of delay times and pulse sequences for enhanced sensitivity [17]. The band-selective approach allows restriction of the ¹³C spectral width to 10 ppm, resulting in a 15-fold reduction in measurement time compared to conventional 2D NMR experiments.

Quantification Strategies and Calibration Approaches

Two distinct quantification strategies have been developed for sennoside B analysis using two-dimensional qNMR. The first approach enables determination of total sennoside content by integration of cross-correlations corresponding to the characteristic 10-10' bonds [17] [18]. This method provides rapid analysis with measurement times of approximately 5 minutes, making it suitable for routine quality control applications.

The second strategy focuses on individual quantification of sennosides A, B, and A₁ through selective integration of carbon-hydrogen correlations in the chemical shift range of 7.2 to 7.8 ppm (¹H) and 134 to 136 ppm (¹³C) [17]. This approach requires extended measurement times of 31 minutes due to the need for higher signal-to-noise ratios and increased scan numbers.

Aloin serves as the surrogate standard for quantitative calibration in two-dimensional qNMR methods [17]. Seven-point calibration curves spanning concentrations from 0.425 to 19.325 mg/mL provide linear relationships with correlation coefficients exceeding 0.995. The use of aloin as an external standard eliminates the need for individual sennoside reference materials and simplifies method implementation.

Validation Parameters and Performance Characteristics

Two-dimensional qNMR methods demonstrate exceptional accuracy for sennoside B quantification, with recovery rates ranging from 98.5% to 103% for total sennoside determination [17] [18]. Individual sennoside quantification achieves accuracy values of 93.8% for combined sennoside A and B analysis, confirming method reliability across different analytical targets.

Precision characteristics vary depending on the quantification approach employed. Total sennoside determination achieves relative standard deviation values of 3.1%, while individual sennoside quantification demonstrates RSD values of 5.4% and 5.6% for sennosides A and B respectively [17]. The higher precision values for individual compound analysis reflect the challenges associated with signal resolution and integration of overlapping cross-correlations.

Limits of quantification for two-dimensional qNMR methods range from 0.500 mmol/L for total sennoside content to 0.875 mmol/L for individual sennoside quantification [17]. These sensitivity levels, while higher than chromatographic methods, provide adequate performance for pharmaceutical and botanical quality control applications.

Specificity and Stability Indication Properties

The structural specificity of two-dimensional qNMR represents one of its primary advantages for sennoside B analysis [17] [20]. The method selectively quantifies compounds containing the characteristic 10-10' dianthrone linkage, eliminating interference from structurally unrelated compounds that may co-elute in chromatographic systems.

Stability indication capabilities represent another unique feature of two-dimensional qNMR methodology. Degradation of sennosides results in cleavage of the 10-10' bonds, and the resulting degradation products cannot be co-quantified with intact sennosides [17]. This property makes the method particularly valuable for stability evaluations and shelf-life studies of sennoside-containing preparations.

The heteronuclear nature of two-dimensional qNMR enhances specificity through utilization of both ¹H and ¹³C chemical shift dispersion [20]. This dual-dimensional approach minimizes signal overlap and provides enhanced resolution compared to one-dimensional NMR techniques, enabling accurate quantification even in complex botanical matrices.

Validation Parameters for Analytical Assays

Comprehensive validation of analytical methods for sennoside B quantification requires systematic evaluation of multiple performance parameters to ensure reliability, accuracy, and fitness for intended use [5] [4] [15]. Validation protocols must address the specific challenges associated with sennoside B analysis, including matrix complexity, compound stability, and the presence of structurally related interferents.

Linearity and Range Assessment

Linearity evaluation represents a fundamental validation parameter requiring establishment of proportional relationships between analytical response and analyte concentration across defined ranges [1] [5] [21]. For HPLC methods, linearity ranges typically span from 50 to 800 μg/mL with correlation coefficients exceeding 0.998 [1]. Ultra-high-performance liquid chromatography demonstrates enhanced linearity with ranges extending from 2.4 × 10⁻⁴ to 1.0 mg/mL and correlation coefficients greater than 0.999 [21].

LC-MS/MS methods exhibit exceptional linearity across 2-3 orders of magnitude, typically ranging from 0.98 to 62.5 μg/mL [15]. The superior dynamic range of mass spectrometric detection enables quantification across diverse sample types without requiring extensive sample preparation modifications. Correlation coefficients for LC-MS/MS methods consistently exceed 0.999, demonstrating excellent proportionality between response and concentration.

Two-dimensional qNMR methods demonstrate adequate linearity across concentration ranges of 0.425 to 19.325 mg/mL with correlation coefficients exceeding 0.995 [17]. While the concentration ranges for qNMR methods are higher than chromatographic techniques, they provide sufficient coverage for pharmaceutical and botanical quality control applications.

Accuracy and Recovery Studies

Accuracy assessment through recovery studies represents a critical validation component for sennoside B analytical methods [5] [22] [23]. Recovery experiments typically employ standard addition protocols at three concentration levels (50%, 100%, and 150% of target concentrations) to evaluate method bias and matrix effects [22].

HPLC methods demonstrate excellent accuracy with recovery values ranging from 98.03% to 101.81% across multiple concentration levels [5] [24]. The narrow recovery range indicates minimal matrix interference and excellent method accuracy for routine analytical applications. Ion-pair chromatography methods achieve comparable accuracy with recovery values of 101.73 ± 1.30% and 101.81 ± 2.18% for sennosides A and B respectively [5].

LC-MS/MS methods exhibit broader recovery ranges from 85.80% to 103.80%, reflecting the challenges associated with biological matrix analysis and sample preparation procedures [14]. Despite the wider range, these recovery values remain within acceptable limits for bioanalytical applications and demonstrate method reliability across diverse sample types.

Precision and Repeatability Evaluation

Precision assessment encompasses both repeatability (intra-day) and intermediate precision (inter-day) evaluations to characterize method variability [5] [22] [23]. Repeatability studies typically involve six replicate analyses at three concentration levels within a single analytical session [25].

HPLC methods demonstrate excellent repeatability with relative standard deviation values below 2.0% for peak area measurements [5] [24]. System suitability requirements typically specify RSD values not exceeding 1.5% for sennoside A peak areas when analyzed six consecutive times [10]. These stringent precision requirements ensure consistent analytical performance across multiple analytical sessions.

Intermediate precision evaluation involves analysis across multiple days and analysts to assess method robustness [25]. HPLC methods typically achieve intermediate precision values below 3.0% RSD, confirming method consistency across different operational conditions [22]. LC-MS/MS methods demonstrate intermediate precision values up to 15% RSD, reflecting the increased complexity of mass spectrometric analysis [15].

Specificity and Selectivity Verification

Specificity assessment requires demonstration that analytical methods can distinguish sennoside B from potential interferents, including related sennosides, degradation products, and matrix components [4] [22]. Peak purity evaluation using diode array detection provides evidence of chromatographic peak homogeneity and absence of co-eluting compounds [5].

Two-dimensional qNMR methods offer superior specificity through structural characterization based on characteristic functional groups [17] [20]. The method's ability to selectively quantify compounds containing 10-10' dianthrone linkages provides unambiguous identification and eliminates interference from structurally unrelated compounds.

LC-MS/MS methods demonstrate exceptional specificity through molecular ion detection and characteristic fragmentation patterns [15] [14]. Multiple reaction monitoring provides additional selectivity layers, enabling quantification even in complex biological matrices with minimal sample preparation.

Robustness and System Suitability

Robustness evaluation assesses method performance under deliberately varied analytical conditions to identify critical parameters requiring strict control [5] [26]. Plackett-Burman experimental designs have been employed to evaluate effects of column type, mobile phase composition, pH, temperature, flow rate, and detection wavelength on sennoside B analytical performance [5].

System suitability testing provides ongoing assurance of analytical system performance throughout routine operation [10] [27]. Key parameters include resolution between sennoside B and adjacent peaks, theoretical plate numbers, peak tailing factors, and retention time reproducibility. These parameters must be evaluated and documented for each analytical sequence to ensure continued method performance.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H302 (60%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (40%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

2. Hwang, I.Y., and Jeong, C.S. Gastroprotective activities of sennoside A and sennoside B via the up-regulation of prostaglandin E2 and the inhibition of H+/K+-ATPase. Biomol. Ther. (Seoul) 23(5), 458-464 (2015).